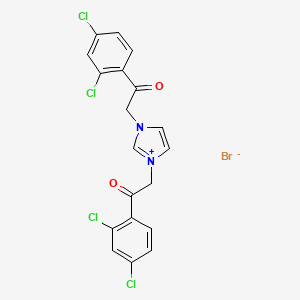![molecular formula C28H21FN2O4 B15173898 (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B15173898.png)
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione is a complex organic molecule with a unique structure It features multiple rings, including a diazatetracyclo system, and functional groups such as a fluorophenyl and a methoxybenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione typically involves multiple steps, including cyclization reactions and selective functional group modifications. The exact synthetic route can vary, but it generally includes:
Formation of the diazatetracyclo core: This step often involves a cyclization reaction where the appropriate precursors are subjected to conditions that promote ring closure.
Introduction of the fluorophenyl group: This can be achieved through a substitution reaction where a fluorophenyl group is introduced to the core structure.
Addition of the methoxybenzoyl group: This step involves the acylation of the core structure with a methoxybenzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The fluorophenyl and methoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals, particularly in the treatment of diseases where its specific functional groups are beneficial.
Industry: The compound could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism by which (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione exerts its effects depends on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic pathways, leading to the desired therapeutic effect.
類似化合物との比較
Similar Compounds
Methyl 4-fluorobenzoate: This compound shares the fluorophenyl group but lacks the complex diazatetracyclo core.
Ethyl 4-fluorobenzoate: Similar to methyl 4-fluorobenzoate but with an ethyl ester group.
4-fluoro-N-methylbenzamide: Contains the fluorophenyl group and an amide functional group.
Uniqueness
The uniqueness of (11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione lies in its complex structure, which includes a diazatetracyclo core and multiple functional groups. This complexity can confer unique properties, such as specific binding affinities or reactivity profiles, making it valuable for various applications.
特性
分子式 |
C28H21FN2O4 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC名 |
(11S,12R,16S)-14-(3-fluorophenyl)-11-(4-methoxybenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione |
InChI |
InChI=1S/C28H21FN2O4/c1-35-20-11-9-17(10-12-20)26(32)25-23-22(24-21-8-3-2-5-16(21)13-14-30(24)25)27(33)31(28(23)34)19-7-4-6-18(29)15-19/h2-15,22-25H,1H3/t22-,23+,24?,25-/m0/s1 |
InChIキー |
FWYCQVIDSJZTIO-NPZNXQLHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@H]3[C@@H](C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=CC=C6)F |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2C3C(C4N2C=CC5=CC=CC=C45)C(=O)N(C3=O)C6=CC(=CC=C6)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


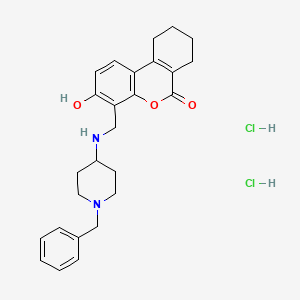
![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
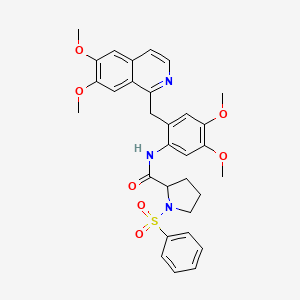
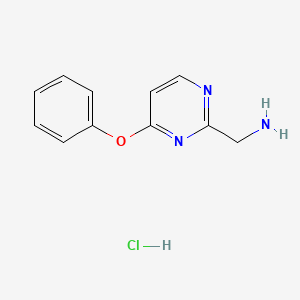
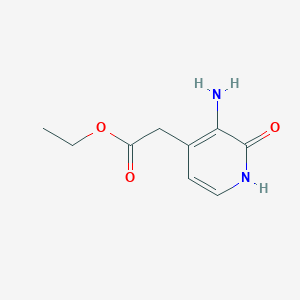
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
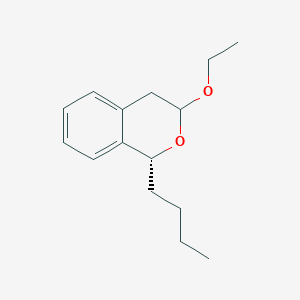
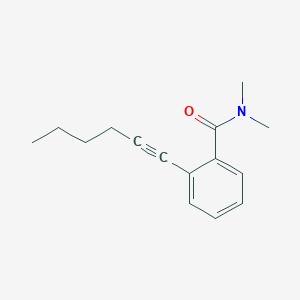
![2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
![(3aS,4S,8bR)-4-(4-bromophenyl)-2-(4-fluorophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione](/img/structure/B15173882.png)
![1H-Benzimidazol-4-amine, 2-(4-fluorophenyl)-N-[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-1-methyl-](/img/structure/B15173890.png)
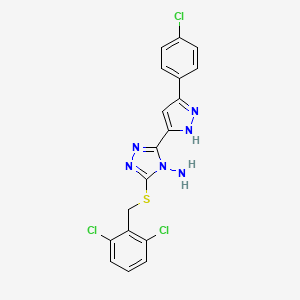
![N-[2-(1,3-Benzothiazol-2-yl)ethyl]-3-iodothiophene-2-carboxamide](/img/structure/B15173897.png)
